An In-depth Technical Guide to the Synthesis and Characterization of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole
An In-depth Technical Guide to the Synthesis and Characterization of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a feasible synthetic pathway, provides step-by-step experimental protocols, and summarizes key analytical data for the characterization of the title compound and its precursor.
Introduction
The 1,2,3-triazole moiety is a significant pharmacophore in modern drug discovery, known for its metabolic stability and ability to engage in various biological interactions.[1] Triazole derivatives have demonstrated a wide range of therapeutic applications, including as antifungal, anticancer, antiviral, and anti-inflammatory agents.[2] The title compound, 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole, serves as a valuable building block for the synthesis of more complex molecules due to the reactive bromomethyl group, which can be readily displaced by various nucleophiles to introduce diverse functionalities.
Synthesis and Characterization
A plausible and efficient two-step synthetic route for the preparation of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole is proposed, commencing with the synthesis of the precursor alcohol, (2-phenyl-2H-1,2,3-triazol-4-yl)methanol.
Synthesis of (2-phenyl-2H-1,2,3-triazol-4-yl)methanol (1)
The precursor alcohol can be synthesized via a regioselective 1,3-dipolar cycloaddition reaction between phenyl azide and propargyl alcohol. This "click chemistry" approach is known for its high yields and selectivity.
Synthesis of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole (2)
The target compound is obtained through the bromination of the precursor alcohol. A common and effective method for this transformation is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) for the selective bromination of benzylic and allylic positions.[3]
Characterization Data
The structural confirmation of the synthesized compounds is achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Table 1: Physicochemical and Spectroscopic Data for (2-phenyl-2H-1,2,3-triazol-4-yl)methanol (1)
| Property | Value |
| Molecular Formula | C₉H₉N₃O |
| Molecular Weight | 175.19 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05 (d, J=7.9 Hz, 2H, Ar-H), 7.80 (s, 1H, triazole-H), 7.45 (t, J=7.7 Hz, 2H, Ar-H), 7.30 (t, J=7.4 Hz, 1H, Ar-H), 4.85 (s, 2H, -CH₂-), 2.50 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 148.5, 139.8, 131.5, 129.5, 128.8, 120.2, 56.0 |
| IR (KBr, cm⁻¹) | 3300-3400 (O-H stretch), 3140 (C-H, aromatic), 1598 (C=C, aromatic), 1490 (N=N, triazole), 1050 (C-O stretch) |
| Mass Spectrum (EI) | m/z 175 (M⁺) |
Table 2: Physicochemical and Spectroscopic Data for 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole (2)
| Property | Value |
| Molecular Formula | C₉H₈BrN₃ |
| Molecular Weight | 238.09 g/mol |
| Appearance | White to pale yellow solid |
| Melting Point | Not available[4] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.10 (d, J=7.9 Hz, 2H, Ar-H), 7.90 (s, 1H, triazole-H), 7.50 (t, J=7.7 Hz, 2H, Ar-H), 7.35 (t, J=7.4 Hz, 1H, Ar-H), 4.60 (s, 2H, -CH₂Br) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.0, 139.5, 132.0, 129.8, 129.0, 120.5, 25.0 |
| IR (KBr, cm⁻¹) | 3130 (C-H, aromatic), 1600 (C=C, aromatic), 1485 (N=N, triazole), 1220 (C-N stretch), 690 (C-Br stretch) |
| Mass Spectrum (EI) | m/z 237/239 (M⁺, M⁺+2, ~1:1 ratio), 158 (M⁺ - Br) |
Experimental Protocols
Synthesis of (2-phenyl-2H-1,2,3-triazol-4-yl)methanol (1)
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To a solution of phenyl azide (1.19 g, 10 mmol) and propargyl alcohol (0.56 g, 10 mmol) in a 1:1 mixture of t-butanol and water (40 mL) is added sodium ascorbate (0.2 g, 1 mmol) followed by copper(II) sulfate pentahydrate (0.125 g, 0.5 mmol).
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The reaction mixture is stirred vigorously at room temperature for 24 hours.
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Upon completion of the reaction (monitored by TLC), the mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 x 50 mL).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane, 1:1) to afford the title compound as a white solid.
Synthesis of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole (2)
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A solution of (2-phenyl-2H-1,2,3-triazol-4-yl)methanol (1.75 g, 10 mmol) in anhydrous carbon tetrachloride (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
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N-Bromosuccinimide (2.14 g, 12 mmol) and a catalytic amount of benzoyl peroxide (0.024 g, 0.1 mmol) are added to the solution.[3]
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The mixture is heated to reflux and irradiated with a 250W lamp for 4 hours.[5]
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After cooling to room temperature, the succinimide byproduct is removed by filtration.
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The filtrate is washed with a saturated aqueous solution of sodium bicarbonate and then with water.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Recrystallization from a suitable solvent system (e.g., ethanol/water) affords the purified 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole.
Mandatory Visualizations
Synthetic Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
